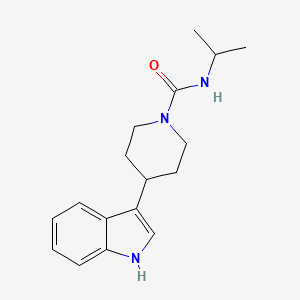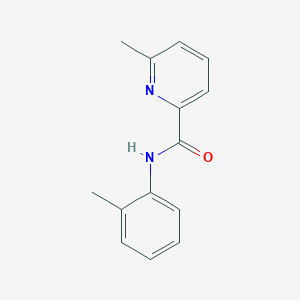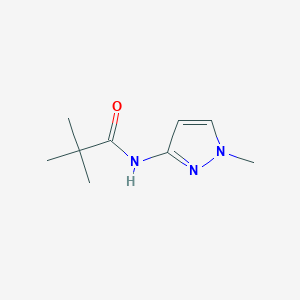
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one, also known as Bz-423, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Bz-423 was first synthesized in 2004 by researchers at the University of Michigan and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
作用機序
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one works by targeting and modulating the activity of the mitochondrial F1F0-ATP synthase, which is responsible for generating ATP, the energy currency of cells. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one binds to a specific subunit of the ATP synthase, known as subunit OSCP, leading to the disruption of the ATP synthase complex and the induction of apoptosis in targeted cells.
Biochemical and Physiological Effects
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in targeted cells, the modulation of mitochondrial function, and the inhibition of autoreactive T cells. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to have anti-inflammatory properties and may have applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one is its ability to selectively target and eliminate specific cell types, making it a potentially powerful tool for research and therapy. However, 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to have cytotoxic effects on non-targeted cells, which may limit its usefulness in certain applications. Additionally, the complex mechanism of action of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its effects on mitochondrial function make it a challenging compound to study and understand.
将来の方向性
There are several potential future directions for research on 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one. One area of interest is the development of more targeted and specific derivatives of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one that can eliminate autoreactive T cells without affecting healthy cells. Another potential direction is the investigation of the neuroprotective effects of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its potential applications in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the complex mechanism of action of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its effects on mitochondrial function.
合成法
The synthesis of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one involves a multistep process that begins with the reaction of 2-aminophenol with phosgene to form 2-isocyanatophenol. This is then reacted with 2-aminobenzoxazole to form the intermediate compound, which is further reacted with ethyl chloroformate to produce 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one.
科学的研究の応用
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have a range of potential therapeutic applications, including the treatment of autoimmune diseases, cancer, and neurodegenerative disorders. Studies have shown that 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one can selectively target and eliminate autoreactive T cells, which are involved in the development of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-5-7-15(8-6-13-11)12-14-9-3-1-2-4-10(9)17-12/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAYZOIGRJADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)










![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)